tert-Butyl indolin-5-ylcarbamate

Description

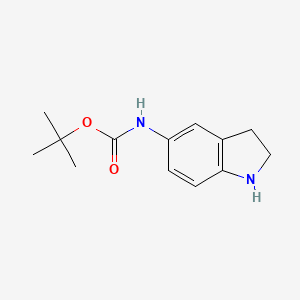

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEAUMPCFBPXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700596 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-06-4 | |

| Record name | 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl indolin-5-ylcarbamate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive overview of tert-butyl indolin-5-ylcarbamate, a critical building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, supported by practical, field-tested protocols and insights.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. The introduction of a protected amine at the 5-position, as seen in tert-butyl indolin-5-ylcarbamate, offers a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The tert-butyloxycarbonyl (Boc) protecting group on the 5-amino substituent is of particular strategic importance. Its stability under a wide range of reaction conditions, coupled with the relatively mild methods for its removal, allows for selective manipulation of other functional groups within a synthetic sequence. This makes tert-butyl indolin-5-ylcarbamate a highly sought-after intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Identification

The accurate identification and characterization of starting materials are fundamental to reproducible and successful synthesis. The key properties of tert-butyl indolin-5-ylcarbamate are summarized below.

| Property | Value | Source |

| CAS Number | 885270-06-4 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [1] |

| Synonyms | (2,3-DIHYDRO-1H-INDOL-5-YL)-CARBAMIC ACID TERT-BUTYL ESTER, tert-butyl N-indolin-5-ylcarbamate | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |

Synthesis of tert-Butyl indolin-5-ylcarbamate

A common synthetic route to tert-butyl indolin-5-ylcarbamate involves the protection of the commercially available 5-nitroindoline, followed by reduction of the nitro group. This pathway is efficient and scalable.

Caption: Synthetic pathway for tert-butyl indolin-5-ylcarbamate.

A key consideration in this synthesis is the choice of reducing agent for the nitro group. Catalytic hydrogenation with palladium on carbon is a clean and effective method. Alternatively, metal-acid systems like iron in the presence of ammonium chloride can be employed, which are often more cost-effective for large-scale production.

Applications in Drug Discovery and Development

The utility of tert-butyl indolin-5-ylcarbamate lies in its role as a versatile intermediate for the synthesis of a wide array of pharmaceutical candidates. The Boc-protected amine serves as a latent nucleophile, which, after deprotection, can be readily functionalized through various reactions such as acylation, alkylation, and sulfonylation.

One notable application is in the synthesis of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which have shown promise as anti-inflammatory agents.[2] The indoline core serves as a scaffold to which pharmacophoric elements are attached, often through modification at the 5-amino position.

Below is a representative workflow illustrating the use of tert-butyl indolin-5-ylcarbamate in the synthesis of a hypothetical drug candidate.

Caption: General workflow for drug candidate synthesis.

Experimental Protocol: Boc Deprotection of tert-Butyl indolin-5-ylcarbamate

The removal of the Boc group is a crucial step to unmask the 5-amino functionality for subsequent reactions. Acid-mediated deprotection is the most common and reliable method.

Objective: To efficiently and cleanly remove the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl indolin-5-ylcarbamate to yield 5-aminoindoline.

Materials:

-

tert-Butyl indolin-5-ylcarbamate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl indolin-5-ylcarbamate. Dissolve the solid in dichloromethane (approximately 10 mL per gram of starting material).

-

Rationale: DCM is an excellent solvent for both the starting material and the resulting salt, and it is unreactive under the acidic conditions.

-

-

Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid to the stirred solution.

-

Rationale: The reaction is exothermic, and cooling prevents potential side reactions. Slow addition ensures better control of the reaction temperature. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then trapped by the counter-ion or solvent, leading to the formation of isobutylene and carbon dioxide.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Rationale: TLC allows for the visualization of the consumption of the less polar starting material and the appearance of the more polar product (which may remain at the baseline).

-

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

-

Neutralization: Dissolve the residue in ethyl acetate or DCM and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

-

Rationale: This step neutralizes the excess acid and converts the ammonium salt of the product to the free amine, which is soluble in the organic layer.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate removes any remaining traces of water.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 5-aminoindoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Procurement of tert-Butyl indolin-5-ylcarbamate

This key intermediate is available from several reputable chemical suppliers. When sourcing, it is crucial to consider purity, availability, and scalability for larger-scale synthetic needs.

| Supplier | Website |

| BLD Pharm | [3] |

| AiFChem | [4] |

| ChemicalBook | [5] |

| PubChem | [Link][1] |

Note: This is not an exhaustive list, and availability may vary.

Conclusion

tert-Butyl indolin-5-ylcarbamate is a cornerstone building block in modern medicinal chemistry. Its robust nature, coupled with the strategic placement of a versatile Boc-protected amine on the privileged indoline scaffold, provides chemists with a reliable and adaptable tool for the synthesis of complex and novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher working in the field of drug discovery and development.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(7), 1495–1506. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl indolin-5-ylcarbamate. PubChem. Retrieved January 26, 2026, from [Link]

-

Di Micco, S., Terracciano, S., Cantone, V., St-Denis, C., Oger, C., Galano, J.-M., Durand, T., Bifulco, G., & Bruno, I. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(24), 18013–18037. [Link]

Sources

- 1. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 885270-06-4|tert-Butyl indolin-5-ylcarbamate|BLD Pharm [bldpharm.com]

- 4. 885270-06-4 | tert-Butyl indolin-5-ylcarbamate - AiFChem [aifchem.com]

- 5. Tert-butyl indolin-5-yl-carbamate | 885270-06-4 [amp.chemicalbook.com]

solubility and stability of tert-Butyl indolin-5-ylcarbamate

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl indolin-5-ylcarbamate

Introduction

tert-Butyl indolin-5-ylcarbamate (CAS No. 885270-06-4) is a pivotal intermediate in contemporary medicinal chemistry and drug discovery.[1] Its unique structure, featuring a bicyclic indoline core and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for synthesizing a range of complex molecules. The indoline moiety is a privileged scaffold found in numerous biologically active compounds, while the Boc group offers a reliable method for protecting the amine functionality, allowing for selective chemical transformations at other positions of the molecule.

Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and manufacturing. Solubility dictates the choice of reaction solvents, purification methods, and ultimately, the efficiency of a synthetic route.[2] Stability determines the compound's shelf-life, required storage conditions, and potential degradation pathways, which are paramount for ensuring the purity and safety of downstream products.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the . It moves beyond a simple recitation of data to explain the underlying chemical principles and provides detailed, field-proven protocols for researchers to validate these critical parameters in their own laboratories.

Physicochemical Properties: The Molecular Blueprint

A molecule's identity and behavior are encoded in its fundamental properties. For tert-Butyl indolin-5-ylcarbamate, these characteristics provide the first clues to its solubility and stability profile.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [1] |

| CAS Number | 885270-06-4 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Off-white solid (Typical) | [4] |

| Melting Point | 105 - 109 °C (for tert-Butyl carbamate) | [4] |

| XLogP3 | 2.8 | [1] |

The molecule's structure combines a polar carbamate and a secondary amine within the indoline ring with a non-polar tert-butyl group and the aromatic system. The positive XLogP3 value of 2.8 suggests a greater preference for lipophilic environments over aqueous ones, predicting good solubility in many organic solvents.[1] The presence of hydrogen bond donors (N-H) and acceptors (C=O, N) indicates that polar organic solvents capable of hydrogen bonding will be effective.[1]

Solubility Profile: A Guide for the Synthetic Chemist

Selecting the appropriate solvent is crucial for everything from reaction setup to chromatographic purification.[2] While extensive quantitative solubility data for tert-Butyl indolin-5-ylcarbamate is not widely published, its structural features and the behavior of similar compounds allow us to build a reliable qualitative profile. The hydrophobic nature of the tert-butyl group generally enhances solubility in organic solvents.[5]

Qualitative Solubility Assessment

| Solvent Class | Predicted Solubility | Rationale |

| Halogenated Solvents | High | Dichloromethane (DCM), Chloroform |

| Ethers | Moderate to High | Tetrahydrofuran (THF), Diethyl Ether |

| Esters | Moderate to High | Ethyl Acetate (EtOAc) |

| Polar Aprotic Solvents | High | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Alcohols | Moderate | Methanol, Ethanol |

| Non-polar Solvents | Low | Hexanes, Heptane |

| Water | Very Low | The molecule is predominantly non-polar. |

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond qualitative estimates, a robust experimental determination of solubility is essential. The gold standard is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium, avoiding the misleading results of supersaturation that can occur with shorter incubation times.

-

Temperature Control: Isothermal conditions are critical as solubility is highly temperature-dependent.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity, sensitivity, and ability to separate the parent compound from any potential degradants.[6]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of tert-Butyl indolin-5-ylcarbamate to a series of vials, each containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved solids. This step is critical to prevent artificially high readings.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or mM using the measured concentration and the dilution factor.

Sources

- 1. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. physchemres.org [physchemres.org]

- 3. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

The Strategic Application of tert-Butyl indolin-5-ylcarbamate in the Synthesis of Novel Antimicrobial Agents: A Technical Guide

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens are increasingly evading the effects of conventional antibiotics, creating an urgent demand for innovative chemical scaffolds that can be elaborated into potent drugs with novel mechanisms of action.[1] The indole and its reduced form, indoline, have emerged as privileged structures in medicinal chemistry.[2] Their inherent biological activity and synthetic tractability make them ideal starting points for the generation of diverse compound libraries. This guide focuses on a key intermediate, tert-butyl indolin-5-ylcarbamate , and its strategic use as a versatile building block for the synthesis of next-generation antimicrobial agents. We will explore the chemical rationale behind its use, provide detailed synthetic pathways, and discuss the structure-activity relationships (SAR) that govern the antimicrobial efficacy of its derivatives.

Core Compound Analysis: tert-Butyl indolin-5-ylcarbamate

tert-Butyl indolin-5-ylcarbamate is a protected form of 5-aminoindoline. The tert-butyloxycarbonyl (Boc) protecting group offers a crucial synthetic advantage: it masks the nucleophilicity of the aniline nitrogen, preventing unwanted side reactions while allowing for selective modification at other positions of the indoline ring. Subsequently, the Boc group can be cleanly removed under acidic conditions to liberate the free amine, which then serves as a handle for a wide array of chemical transformations.[3][4]

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [1] |

| CAS Number | 885270-06-4 | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthetic Strategy: From Core Intermediate to Bioactive Compound

The overarching synthetic strategy involves a two-stage process: the synthesis of the core intermediate, tert-butyl indolin-5-ylcarbamate, followed by its deprotection and derivatization to yield potential antimicrobial agents.

Part 1: Synthesis of tert-Butyl indolin-5-ylcarbamate

While numerous commercial suppliers provide this starting material, understanding its synthesis is crucial for process development and optimization. The most common and efficient method involves the protection of commercially available 5-nitroindoline followed by reduction. A more direct approach, if starting from 5-aminoindoline, is a standard Boc protection reaction.

Protocol: Boc Protection of 5-Aminoindoline

-

Dissolution: Dissolve 5-aminoindoline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl indolin-5-ylcarbamate.

Part 2: Deprotection and Derivatization

The key to unlocking the synthetic potential of tert-butyl indolin-5-ylcarbamate lies in the facile removal of the Boc group to furnish 5-aminoindoline. This is typically achieved under acidic conditions.

Protocol: Deprotection of tert-Butyl indolin-5-ylcarbamate

-

Dissolution: Dissolve tert-butyl indolin-5-ylcarbamate in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Acid Treatment: Add an excess of a strong acid. Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) are commonly used.[4]

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product, 5-aminoindoline, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly in the next step or neutralized with a base.

The liberated 5-aminoindoline is a versatile nucleophile, ready for derivatization. The following sections outline key classes of antimicrobial compounds that can be synthesized from this intermediate.

Workflow for Antimicrobial Agent Synthesis

Caption: Synthetic workflow from the core intermediate to antimicrobial agents.

Key Derivatization Pathways and Antimicrobial Potential

Amide Derivatives

The synthesis of amides from the 5-aminoindoline core is a robust and versatile strategy. Amide bonds can be readily formed by reacting the amine with acyl chlorides or with carboxylic acids in the presence of a coupling agent (e.g., EDCI, HOBt).[5][][7]

Rationale: The amide functionality is a common motif in many biologically active molecules. It can participate in hydrogen bonding interactions with biological targets, and the R-group of the acyl component can be widely varied to modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which are critical for antimicrobial activity.

Experimental Protocol: Synthesis of an Indolin-5-yl Amide

-

Reactant Preparation: To a solution of 5-aminoindoline (1 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in anhydrous DCM, add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Sulfonamide Derivatives

Sulfonamides are a well-established class of antimicrobial agents.[8] The synthesis involves the reaction of 5-aminoindoline with a sulfonyl chloride.

Rationale: The sulfonamide group is a key pharmacophore that can mimic p-aminobenzoic acid (PABA), an essential metabolite for bacterial folate synthesis. By inhibiting the dihydropteroate synthase enzyme, sulfonamides disrupt a critical metabolic pathway in bacteria.[8] The aryl group of the sulfonyl chloride can be substituted to fine-tune the electronic and steric properties of the final compound.

Experimental Protocol: Synthesis of an Indolin-5-yl Sulfonamide

-

Reactant Preparation: Dissolve 5-aminoindoline (1 equivalent) in pyridine or a mixture of DCM and triethylamine.

-

Reagent Addition: Add the desired sulfonyl chloride (1.1 equivalents) portion-wise at 0 °C.

-

Reaction: Allow the reaction to proceed at room temperature for 6-18 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product. Purify by standard methods.

Urea Derivatives

Urea derivatives have shown promise as antimicrobial agents.[9][10] They can be synthesized by reacting 5-aminoindoline with an isocyanate.

Rationale: The urea moiety can form multiple hydrogen bonds, enhancing binding to biological targets. The substituents on the urea nitrogen can be varied to explore different regions of the target's binding pocket and to optimize the compound's pharmacokinetic properties.

Experimental Protocol: Synthesis of an Indolin-5-yl Urea

-

Reactant Preparation: Dissolve 5-aminoindoline (1 equivalent) in an aprotic solvent like THF.

-

Reagent Addition: Add the desired isocyanate (1 equivalent) dropwise at room temperature.

-

Reaction: Stir the mixture for 2-8 hours. The product often precipitates from the reaction mixture.

-

Purification: Collect the solid by filtration and wash with a suitable solvent to obtain the pure urea derivative.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for indole and indoline-based antimicrobials, several key SAR trends can be predicted for derivatives of tert-butyl indolin-5-ylcarbamate:

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell penetration. Highly lipophilic substituents on the amide, sulfonamide, or urea moieties may enhance membrane permeability but can also lead to increased cytotoxicity.

-

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on appended aromatic rings can significantly influence the molecule's interaction with its target. For instance, halogen substitutions have been shown to be critical for the efficacy of some aminoguanidyl indole derivatives.[1]

-

Steric Factors: The size and shape of the substituents play a vital role in determining the binding affinity to the target protein. Bulky groups may either enhance or hinder activity depending on the topology of the binding site.

-

Hydrogen Bonding: The amide, sulfonamide, and urea linkers are excellent hydrogen bond donors and acceptors. The strategic placement of these groups is critical for target recognition and binding.

Antimicrobial Activity Data of Related Indole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for several classes of indole derivatives, providing a benchmark for the potential efficacy of compounds synthesized from tert-butyl indolin-5-ylcarbamate.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminoguanidyl Indoles | S. aureus | 2-16 | [1] |

| K. pneumoniae | 2-16 | [1] | |

| Thiazolidinone-Indole Hybrids | S. aureus | 3.12-100 | [5] |

| E. coli | 6.25-200 | [5] | |

| Quinoxaline-based Indoles | S. aureus | 4-16 | [9] |

| B. subtilis | 8-32 | [9] |

Proposed Mechanism of Action

While the precise mechanism of action will be specific to the final derivatized compound, indole-based antimicrobials have been shown to exert their effects through various mechanisms, including:

-

Membrane Disruption: Some derivatives can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[9]

-

Enzyme Inhibition: As seen with sulfonamides, these compounds can act as competitive inhibitors of essential bacterial enzymes.

-

Inhibition of Biofilm Formation: Certain indole derivatives have been shown to interfere with quorum sensing and inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.[11]

Conclusion and Future Directions

tert-Butyl indolin-5-ylcarbamate represents a strategically valuable and versatile starting material for the synthesis of novel antimicrobial agents. Its protected amine allows for controlled chemical modifications, while the subsequent deprotection provides a key functional handle for introducing a wide range of pharmacophoric groups. The derivatization pathways to amides, sulfonamides, and ureas are well-established and offer a high degree of chemical diversity. Future research should focus on the systematic exploration of the chemical space around the 5-aminoindoline scaffold, guided by SAR principles and computational modeling, to develop potent and selective antimicrobial agents that can combat the growing threat of drug-resistant pathogens.

References

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). National Institutes of Health. [Link]

-

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). National Institutes of Health. [Link]

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health. [Link]

-

tert-Butyl indolin-5-ylcarbamate | C13H18N2O2. (n.d.). PubChem. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). National Institutes of Health. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

-

Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2022). ASM Journals. [Link]

-

Sulfonamides - 5 Minute Antimicrobials. (2022). YouTube. [Link]

-

Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). [Link]

Sources

- 1. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 7. iris.uniss.it [iris.uniss.it]

- 8. youtube.com [youtube.com]

- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for the Utilization of tert-Butyl indolin-5-ylcarbamate in Synthetic Chemistry

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of tert-Butyl indolin-5-ylcarbamate . This key synthetic intermediate, featuring a versatile indoline core and a strategically placed Boc-protected amine, is a valuable building block in medicinal chemistry. These application notes detail its synthesis via Boc-protection, subsequent functionalization at the indoline nitrogen, and protocols for the crucial deprotection step. The causality behind experimental choices is emphasized to provide a deeper understanding beyond procedural steps, ensuring robust and reproducible outcomes.

Introduction and Strategic Importance

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its presence in molecules targeting a range of diseases underscores its importance.[1] The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological properties. tert-Butyl indolin-5-ylcarbamate (also known as Boc-5-aminoindoline) serves as an exemplary starting material for this purpose. The tert-butyloxycarbonyl (Boc) group provides robust protection for the C5-amino group, which is stable under a variety of reaction conditions, including those required for modifying the N1 position of the indoline ring.[2] This allows for selective N-alkylation or N-acylation, followed by the straightforward removal of the Boc group to reveal the primary amine for further elaboration, such as amide bond formation or reductive amination.[3] This sequential functionalization is a cornerstone of library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is fundamental to its successful and safe application.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [4] |

| CAS Number | 885270-06-4 | [4] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |

| Molecular Weight | 234.29 g/mol | [4] |

| Appearance | Typically an off-white to pale yellow solid | Vendor Data |

| Storage | Store refrigerated (2-8°C), sealed in a dry environment | [5][6] |

Safety and Handling:

-

Personal Protective Equipment (PPE): Always handle tert-Butyl indolin-5-ylcarbamate in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[5] Wash hands thoroughly after handling.[7] Keep the compound away from sources of ignition.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthesis Protocol: Boc Protection of 5-Aminoindoline

The most direct and common synthesis of the title compound is the protection of the commercially available 5-aminoindoline. The Boc group is an excellent choice due to its stability to nucleophiles and bases and its ease of removal under acidic conditions.[2]

Protocol 1: Synthesis of tert-Butyl indolin-5-ylcarbamate

Principle of the Method: This reaction proceeds via the nucleophilic attack of the exocyclic amino group of 5-aminoindoline on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is used to scavenge the acidic proton of the carbamic acid intermediate, driving the reaction to completion. Dichloromethane (DCM) is a common solvent for this transformation.[8]

Experimental Workflow: Boc Protection

Caption: Workflow for the synthesis of tert-Butyl indolin-5-ylcarbamate.

Materials and Equipment:

-

5-Aminoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water, Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Ethyl Acetate, Hexanes (for chromatography)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-aminoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).

-

Cooling: Cool the mixture to 0-5 °C using an ice/water bath. This is crucial to control the exothermicity of the reaction and prevent the formation of di-protected or other side products.[8]

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours).[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-Butyl indolin-5-ylcarbamate as a pure solid.

Applications in Synthesis: Functionalization of the Indoline Core

With the C5-amino group masked, the N1-nitrogen of the indoline ring becomes the primary site for derivatization.

Protocol 2: N-Alkylation

Principle of the Method: The indoline nitrogen, while not strongly basic, is sufficiently nucleophilic to react with electrophiles like alkyl halides. The reaction is typically performed in the presence of a base strong enough to deprotonate the N-H bond, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like DMF or THF.

General Scheme: N-Alkylation

Caption: General reaction scheme for N-alkylation.

Step-by-Step Methodology (General Procedure):

-

Setup: To a solution of tert-Butyl indolin-5-ylcarbamate (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).

-

Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 50-60 °C) until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3x).[11]

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Deprotection of the Boc Group

The final and often crucial step is the removal of the Boc protecting group to liberate the C5-amino functionality for subsequent reactions or as the final product.

Protocol 3: Acid-Catalyzed Boc Deprotection

Principle of the Method: The Boc group is highly labile to strong acids.[12] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation, which then breaks down into isobutylene and a proton. This process releases the free amine and carbon dioxide. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective reagent system for this transformation.[13]

Deprotection Mechanism

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Step-by-Step Methodology:

-

Setup: Dissolve the N-substituted tert-Butyl indolin-5-ylcarbamate (1.0 eq) in DCM.

-

Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC. Aromatic carbamates, like this one, generally deprotect relatively quickly.[14]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in a suitable solvent (like ethyl acetate) and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. This step neutralizes the ammonium salt to provide the free amine.

-

Extraction: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected 5-aminoindoline derivative. Further purification may be required depending on the substrate.

Expert Insight - The Role of Scavengers: The tert-butyl cation generated during deprotection is electrophilic and can cause unwanted side reactions, such as alkylating electron-rich aromatic rings or other nucleophilic sites on the substrate.[12] If the substrate contains sensitive functionalities, adding a scavenger like anisole or triisopropylsilane (TIS) to the reaction mixture is highly recommended to trap the cation.

Conclusion

tert-Butyl indolin-5-ylcarbamate is a strategically designed building block that facilitates the controlled and sequential functionalization of the indoline scaffold. The protocols outlined in this document provide robust, field-tested methods for its synthesis, derivatization, and deprotection. By understanding the chemical principles and causality behind each step, researchers can effectively troubleshoot and adapt these procedures for the synthesis of complex molecules, accelerating progress in drug discovery and development.

References

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. Available at: [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl indolin-5-ylcarbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-Aminoindole, N1-BOC protected. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Removal of the Boc group from the carbamate 4 and 5. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). BOC Deprotection. American Chemical Society. Available at: [Link]

-

American Elements. (n.d.). 1-Boc-5-Aminoindole. Available at: [Link]

-

Conte, E., et al. (2020). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 63(15), 8348–8370. Available at: [Link]

-

Appavoo, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924–23928. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Sci-Hub. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

Wang, B., et al. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Organic Chemistry, 32(10), 1957-1961. Available at: [Link]

-

Appavoo, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

ResearchGate. (2015). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet - tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl iso-pentylcarbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 1256360-04-9|tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. xray.uky.edu [xray.uky.edu]

- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc deprotection methods for tert-Butyl indolin-5-ylcarbamate

An Application Guide to N-Boc Deprotection Methods for tert-Butyl indolin-5-ylcarbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability under a wide range of conditions and its straightforward removal.[1][2][3] The deprotection of N-Boc groups is a critical transformation, particularly in the synthesis of pharmaceutical intermediates where the resulting free amine is a key handle for further functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective deprotection of tert-butyl indolin-5-ylcarbamate to yield 5-aminoindoline, a valuable building block in medicinal chemistry. We will explore the mechanistic underpinnings of acidic deprotection and present detailed, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), alongside a comparative analysis to guide method selection.

Introduction: The Strategic Importance of 5-Aminoindoline

The indoline scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The 5-aminoindoline moiety, in particular, serves as a versatile precursor for constructing complex molecular architectures. Its synthesis often involves the use of the Boc protecting group to mask the reactive aniline nitrogen during preceding synthetic steps. The subsequent removal of this group is a pivotal step that must be efficient, high-yielding, and compatible with the indoline core.

The stability of the Boc group to nucleophiles and basic conditions makes it an ideal orthogonal protecting group in multi-step syntheses.[4] Its removal is typically achieved under acidic conditions, which proceed via a well-understood mechanism involving the formation of a stable tert-butyl cation.[5][6] This guide focuses on the practical application of these principles to tert-butyl indolin-5-ylcarbamate.

Mechanistic Rationale: Acid-Catalyzed Boc Cleavage

The deprotection of a tert-butyl carbamate under acidic conditions is a robust and reliable transformation. The generally accepted mechanism involves three key steps, ensuring a clean and irreversible reaction.

-

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A). This activation step makes the carbonyl carbon more electrophilic.

-

C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl C-O bond. This is the rate-determining step and is facilitated by the formation of the highly stable tertiary carbocation, the tert-butyl cation. This cation is then quenched by a nucleophile or eliminates a proton to form isobutylene gas.

-

Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and furnishing the desired primary amine as its corresponding conjugate acid salt.

While the indoline nucleus is generally more stable than an indole ring under acidic conditions, it is crucial to employ conditions that minimize potential side reactions such as polymerization or degradation, which can be initiated by strong acids.[7] The methods described herein are optimized for high fidelity on the indoline system.

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. mcours.net [mcours.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Indoline-Based Kinase Inhibitors Utilizing tert-Butyl indolin-5-ylcarbamate

Introduction: The Indoline Scaffold as a Privileged Kinase Inhibitor Core

The indoline scaffold has emerged as a cornerstone in the design and synthesis of potent kinase inhibitors, a class of targeted therapeutics that have revolutionized the treatment of various cancers and other proliferative diseases.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many pathologies. The rigid, bicyclic structure of the indoline core provides an ideal framework for the development of small molecules that can bind to the ATP-binding site of kinases with high affinity and selectivity.[1][3] Several FDA-approved drugs, including Sunitinib and Nintedanib, feature the indolin-2-one core, highlighting the clinical significance of this structural motif.[4][5]

This application note provides a detailed guide for the synthesis of indoline-based kinase inhibitors, with a particular focus on the strategic use of tert-butyl indolin-5-ylcarbamate as a key starting material. The tert-butyloxycarbonyl (Boc) protecting group on the 5-amino position offers a versatile handle for late-stage functionalization, allowing for the introduction of various side chains to modulate the pharmacological properties of the final compounds. We will explore the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the importance of targeting key signaling pathways such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[6][7]

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

Our synthetic approach is designed to be modular, allowing for the facile generation of a library of kinase inhibitors from a common intermediate derived from tert-butyl indolin-5-ylcarbamate. The overall strategy involves three key stages:

-

Functionalization of the Indoline Core: Introduction of a reactive handle at the 3-position of the indoline ring is the first crucial step. This is typically achieved through an acylation or a related C-H activation strategy.

-

Deprotection of the C5-Amine: The Boc group is selectively removed to unmask the 5-amino group, which is a key pharmacophoric element for interaction with the target kinase.

-

Side-Chain Introduction: The final stage involves the coupling of a desired side chain to the 5-amino group, often through an amidation or a related cross-coupling reaction. This step is critical for fine-tuning the potency, selectivity, and pharmacokinetic properties of the inhibitor.

This modular approach is illustrated in the following workflow diagram:

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

large-scale synthesis of tert-Butyl indolin-5-ylcarbamate derivatives

An Application Note for the Large-Scale Synthesis of tert-Butyl indolin-5-ylcarbamate

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for tert-Butyl indolin-5-ylcarbamate, a key building block in modern medicinal chemistry. The process begins with the high-pressure catalytic hydrogenation of 5-nitroindole to produce the intermediate 5-aminoindoline, which is subsequently protected using di-tert-butyl dicarbonate (Boc₂O). This application note provides not only step-by-step protocols but also delves into the chemical rationale behind procedural choices, process optimization, safety considerations, and characterization, ensuring a reproducible and efficient synthesis suitable for drug development and manufacturing environments.

Introduction: Strategic Importance of tert-Butyl indolin-5-ylcarbamate

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its saturated heterocyclic nature provides a three-dimensional geometry that is often crucial for effective binding to biological targets. The specific derivative, tert-Butyl indolin-5-ylcarbamate, is of particular strategic importance. The Boc-protected amine at the 5-position serves as a versatile synthetic handle, enabling further functionalization through a wide array of coupling reactions, while the secondary amine of the indoline ring can be engaged in separate chemical transformations.

The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for large-scale synthesis due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its clean, straightforward removal under mild acidic conditions.[2][3] This orthogonality allows for selective chemical manipulations at other positions of the molecule. This guide presents a validated, efficient, and scalable pathway to this key intermediate, designed to bridge the gap between laboratory-scale synthesis and pilot-plant production.

Overall Synthetic Strategy

The synthesis is executed in a two-step sequence starting from the commercially available and cost-effective 5-nitroindole. The core logic is to first establish the indoline framework and the key amino functionality in a single reductive step, followed by a standard protection step.

-

Step 1: Reductive Cyclization. Catalytic hydrogenation is employed to simultaneously reduce the aromatic nitro group to a primary amine and the C2-C3 double bond of the indole ring to form the saturated indoline core. This approach is superior for large-scale operations compared to stoichiometric metal-acid reductions due to its high atom economy, milder conditions, and generation of water as the only significant byproduct.

-

Step 2: N-Boc Protection. The resulting 5-aminoindoline is selectively protected at the more nucleophilic exocyclic amine using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Caption: High-level overview of the two-step synthesis.

Part I: Large-Scale Catalytic Hydrogenation of 5-Nitroindole

Principle and Rationale

The conversion of 5-nitroindole to 5-aminoindoline is a critical transformation. The selection of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is deliberate for large-scale work.

-

Catalyst Choice: 10% Pd/C is highly efficient for the reduction of both aromatic nitro groups and indole double bonds. It offers a good balance of activity and selectivity. Raney Nickel could also be considered, but Pd/C often provides better results with fewer side products for this specific transformation. The catalyst is easily removed by filtration, simplifying the product work-up, a crucial factor in manufacturing.[4][5]

-

Solvent System: Ethanol (EtOH) is an excellent solvent for this reaction. It solubilizes the starting material, is relatively inexpensive, has a low boiling point for easy removal, and is compatible with the hydrogenation process.

-

Reaction Conditions: High-pressure hydrogen (50-100 psi) is necessary to ensure a sufficient concentration of dissolved hydrogen to drive both reduction processes efficiently. Elevated temperatures (50-60 °C) increase the reaction rate without promoting significant decomposition.

Detailed Experimental Protocol: Synthesis of 5-Aminoindoline

Safety Warning: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst (Pd/C). It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel in a well-ventilated area or fume hood designed for such work. The catalyst should be handled wet to minimize the risk of ignition.

Materials & Reagents

| Reagent/Material | Molecular Weight | Quantity | Moles |

| 5-Nitroindole | 162.15 g/mol | 100.0 g | 0.617 |

| 10% Palladium on Carbon (50% wet) | - | 10.0 g (5.0 g dry basis) | - |

| Ethanol (Absolute) | 46.07 g/mol | 1.0 L | - |

| Hydrogen Gas (High Purity) | 2.02 g/mol | As required (approx. 100 psi) | - |

| Celite® | - | 20.0 g | - |

Procedure

-

Reactor Setup: Charge a 2 L stainless steel high-pressure autoclave with 5-nitroindole (100.0 g).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (10.0 g, 50% wet). Immediately add the ethanol (1.0 L). Rationale: Adding the solvent immediately after the catalyst minimizes its exposure to air, reducing the risk of ignition.

-

System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi and then venting (repeat 3 times). Follow this by pressurizing with hydrogen to 50 psi and venting (repeat 3 times). This removes all oxygen from the reactor.

-

Reaction Execution: Pressurize the reactor with hydrogen to 100 psi. Begin vigorous stirring and heat the reactor to 55 °C. The reaction is exothermic, and some initial cooling may be required to maintain the target temperature.

-

Monitoring: Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases (typically 6-8 hours). A small sample can be carefully withdrawn (after cooling and venting) to check for the disappearance of the starting material by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Filtration: Prepare a pad of Celite® (20 g) in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the catalyst cake with additional ethanol (2 x 100 mL). Rationale: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 5-aminoindoline as a dark oil or solid, which is used directly in the next step without further purification. Expected yield is typically >95%.

Part II: N-Boc Protection of 5-Aminoindoline

Principle and Rationale

The protection of the 5-amino group is a standard procedure in organic synthesis.[6]

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for introducing the Boc group. It is stable, easy to handle, and its byproducts (t-butanol and CO₂) are volatile and easily removed.[3]

-

Solvent & Base: Tetrahydrofuran (THF) is an excellent aprotic solvent that dissolves both the amine and Boc₂O. A mild base like triethylamine (Et₃N) is used to scavenge the acidic proton released during the reaction, driving the equilibrium towards the product. For large-scale work, an aqueous system with a base like sodium bicarbonate can also be effective and more environmentally friendly.[7]

-

Stoichiometry: A slight excess of Boc₂O (1.1 equivalents) is used to ensure complete conversion of the starting amine.

Caption: Detailed workflow for the N-Boc protection step.

Detailed Experimental Protocol: Synthesis of tert-Butyl indolin-5-ylcarbamate

Materials & Reagents

| Reagent/Material | Molecular Weight | Quantity (Assuming 95% yield from Part I) | Moles |

| 5-Aminoindoline (crude) | 134.18 g/mol | 78.6 g | 0.586 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 140.0 g | 0.641 (1.1 eq) |

| Triethylamine (Et₃N) | 101.19 g/mol | 89.0 mL (64.6 g) | 0.638 (1.09 eq) |

| Tetrahydrofuran (THF) | 72.11 g/mol | 800 mL | - |

| Ethyl Acetate | 88.11 g/mol | As needed for extraction & recrystallization | - |

| Hexane | 86.18 g/mol | As needed for recrystallization | - |

| Saturated NaCl Solution (Brine) | - | 400 mL | - |

Procedure

-

Dissolution: In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve the crude 5-aminoindoline (78.6 g) in THF (500 mL). Add triethylamine (89.0 mL).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: Dissolve Boc₂O (140.0 g) in THF (300 mL) and add it dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction for the consumption of 5-aminoindoline using TLC (Eluent: 30% Ethyl Acetate in Hexane). The product spot will be less polar (higher Rf) than the starting material.

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water (500 mL). Extract the product with ethyl acetate (3 x 300 mL).

-

Washing: Combine the organic layers and wash with saturated brine (1 x 400 mL). Rationale: The brine wash helps to remove residual water and some water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.

-

Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane. Dissolve the solid in a minimum amount of hot ethyl acetate, then slowly add hexane until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven at 40 °C.

Results and Characterization

Summary of Large-Scale Synthesis

| Parameter | Step 1: Hydrogenation | Step 2: Boc Protection | Overall |

| Starting Material | 5-Nitroindole (100.0 g) | 5-Aminoindoline (78.6 g) | - |

| Product | 5-Aminoindoline | tert-Butyl indolin-5-ylcarbamate | - |

| Theoretical Yield | 82.7 g | 137.3 g | 144.5 g |

| Actual Yield | ~78.6 g (crude) | 118.1 g | - |

| Yield (%) | ~95% (crude) | 86% (after purification) | ~82% |

| Purity (HPLC) | - | >99% | - |

| Appearance | Dark Oil/Solid | Off-white to light brown crystalline solid | - |

Characterization Data for tert-Butyl indolin-5-ylcarbamate

-

¹H NMR (400 MHz, CDCl₃) δ: 7.15 (s, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.55 (s, 1H, NH-Boc), 6.20 (d, J=8.0 Hz, 1H), 3.60 (br s, 1H, NH-indoline), 3.50 (t, J=8.4 Hz, 2H), 2.95 (t, J=8.4 Hz, 2H), 1.50 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 153.5, 145.0, 132.0, 131.5, 125.0, 115.0, 108.0, 80.0, 47.5, 30.0, 28.5.

-

Mass Spectrometry (ESI+): m/z 235.14 [M+H]⁺.

-

Melting Point: 155-158 °C.

Conclusion

The synthetic route and detailed protocols described herein provide a highly efficient, scalable, and reproducible method for the production of tert-Butyl indolin-5-ylcarbamate. The process utilizes cost-effective starting materials and reagents, employs a robust catalytic hydrogenation step that is amenable to industrial scale-up, and concludes with a straightforward protection and purification sequence. The final product is obtained in high yield (>80% overall) and excellent purity (>99%), making this application note a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.

References

- [Placeholder for a relevant review on indoline in medicinal chemistry] - A general reference establishing the importance of the indoline scaffold would be placed here.

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][3]

-

U.S. Patent US3270057A. Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Google Patents. [4]

-

European Patent EP0825979B1. Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. [5]

- Hosseini-Sarvari, M., & Sodagar, E. (2012). Facile and efficient solvent-free N-Boc protection of amines at room temperature. Synthetic Communications, 42(15), 2253-2259. (A reference for solvent-free Boc protection, relevant to green chemistry principles).

-

PubChem. tert-Butyl indolin-5-ylcarbamate. National Center for Biotechnology Information. [Link][8]

- Sarma, D., & Prajapati, D. (2009). An efficient and chemoselective N-tert-butyloxycarbonylation of amines in water. Tetrahedron Letters, 50(17), 1934-1937. (A reference for aqueous Boc protection methods).

-

Ali, M. A., et al. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 21(10), 2856-2883. [Link][1]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging tert-Butyl indolin-5-ylcarbamate for Accelerated Drug Discovery via Parallel Synthesis

Introduction: The Strategic Importance of the Indoline Scaffold and the Role of Parallel Synthesis

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its prevalence in FDA-approved drugs underscores its significance in drug discovery. The ability to rapidly generate and screen libraries of diverse indoline derivatives is therefore a key strategy in the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful methodology to expedite this process, enabling the simultaneous creation of hundreds to thousands of compounds.[1][2] This application note provides a comprehensive guide to the effective utilization of tert-butyl indolin-5-ylcarbamate as a versatile starting material for the parallel synthesis of indoline-based compound libraries.

tert-Butyl indolin-5-ylcarbamate is an ideal building block for library synthesis due to the presence of the Boc-protecting group on the aniline nitrogen. This allows for selective deprotection and subsequent functionalization, providing a strategic handle for introducing molecular diversity. This document will detail the chemical properties of this starting material, provide step-by-step protocols for its derivatization in a parallel synthesis format, and discuss best practices for purification and quality control of the resulting compound libraries.

Chemical Properties and Strategic Considerations

tert-Butyl indolin-5-ylcarbamate possesses two primary sites for chemical modification: the aniline nitrogen after deprotection and the indoline nitrogen. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonality allows for selective manipulation of the aromatic amine without affecting other functionalities.

The secondary amine of the indoline ring can also be functionalized, for example, through N-alkylation or N-arylation, further expanding the accessible chemical space. The choice of reaction conditions and the order of synthetic steps are crucial for the successful generation of diverse and pure compound libraries.

Parallel Synthesis Workflow: From Starting Material to Purified Library

The following workflow outlines a general strategy for the parallel synthesis of an indoline library starting from tert-butyl indolin-5-ylcarbamate. This workflow is designed to be adaptable and can be implemented using automated or semi-automated synthesis platforms.

Figure 1: A generalized workflow for the parallel synthesis of an indoline library.

Experimental Protocols

Protocol 1: Parallel Boc Deprotection of tert-Butyl indolin-5-ylcarbamate

This protocol describes the removal of the Boc protecting group in a parallel format, yielding the key indolin-5-amine intermediate.

Materials:

-

tert-Butyl indolin-5-ylcarbamate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

96-well deep-well plates or parallel reaction tubes

-

Automated liquid handler (optional)

-

Parallel evaporator (e.g., Genevac)

Procedure:

-

Reaction Setup: In each well of a 96-well deep-well plate, dispense a solution of tert-butyl indolin-5-ylcarbamate (e.g., 100 µL of a 0.5 M solution in DCM).

-

Reagent Addition: To each well, add a solution of TFA in DCM (e.g., 200 µL of a 20% v/v solution). The reaction is typically rapid at room temperature.

-

Reaction Monitoring: After 1-2 hours, the reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS to confirm the complete consumption of the starting material.

-

Workup:

-

Quench the reaction by adding saturated sodium bicarbonate solution to each well until effervescence ceases.

-

Extract the aqueous layer with DCM (2 x 200 µL).

-

Combine the organic layers and wash with brine (1 x 200 µL).

-

Dry the organic layers over anhydrous sodium sulfate.

-

-

Solvent Removal: Decant the dried organic solutions into a clean 96-well plate and concentrate to dryness using a parallel evaporator. The resulting indolin-5-amine can be used directly in the next step.

Protocol 2: Parallel N-Acylation of Indolin-5-amine

This protocol details the diversification of the indolin-5-amine intermediate via amide bond formation with a library of carboxylic acids.

Materials:

-

Indolin-5-amine (from Protocol 1)

-

Library of diverse carboxylic acids

-

N,N'-Diisopropylethylamine (DIPEA)

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling agent

-

N,N-Dimethylformamide (DMF), anhydrous

-

96-well reaction plates

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of indolin-5-amine (e.g., 0.5 M in DMF).

-

Prepare a plate containing stock solutions of the carboxylic acid library (e.g., 0.6 M in DMF).

-

Prepare a stock solution of DIPEA (e.g., 2.0 M in DMF).

-

Prepare a stock solution of COMU (e.g., 0.6 M in DMF).

-

-

Reaction Setup:

-

To each well of a 96-well reaction plate, add the indolin-5-amine solution (100 µL).

-

Add the corresponding carboxylic acid solution from the library plate to each well (100 µL).

-

Add the DIPEA solution to each well (100 µL).

-

Initiate the reaction by adding the COMU solution to each well (100 µL).

-

-

Reaction: Seal the plate and shake at room temperature for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction progress of a few representative wells by LC-MS.

-

Workup and Purification: Proceed to high-throughput purification (see Protocol 4).

Protocol 3: Parallel Reductive Amination of Indolin-5-amine

This protocol describes the synthesis of N-alkylated indoline derivatives through reductive amination with a library of aldehydes or ketones.[3]

Materials:

-

Indolin-5-amine (from Protocol 1)

-

Library of diverse aldehydes or ketones

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

96-well reaction plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of indolin-5-amine (e.g., 0.5 M in DCE).

-

Prepare a plate containing stock solutions of the aldehyde/ketone library (e.g., 0.6 M in DCE).

-

-

Reaction Setup:

-

To each well of a 96-well reaction plate, add the indolin-5-amine solution (100 µL).

-

Add the corresponding aldehyde or ketone solution from the library plate to each well (100 µL).

-

Add a catalytic amount of glacial acetic acid to each well (e.g., 5 µL).

-

Allow the imine formation to proceed for 1-2 hours at room temperature.

-

-

Reduction: Add a suspension of STAB in DCE (e.g., 150 µL of a 1.0 M suspension) to each well.

-

Reaction: Seal the plate and shake at room temperature for 12-16 hours.

-

Workup and Purification: Proceed to high-throughput purification (see Protocol 4).

High-Throughput Purification and Quality Control

The success of a parallel synthesis campaign hinges on the efficient purification and quality control of the resulting compound library.[4][5]

Protocol 4: High-Throughput Purification using Mass-Directed Preparative HPLC

Instrumentation:

-

Preparative HPLC system equipped with a mass spectrometer (LC-MS)

-

Autosampler

-

Fraction collector

Procedure:

-